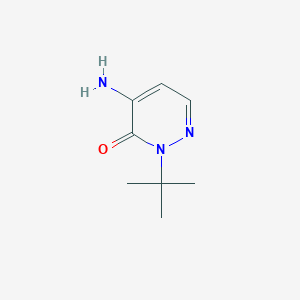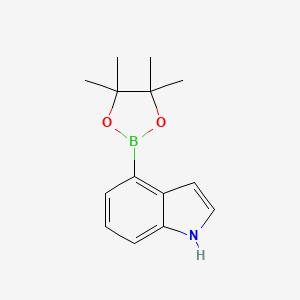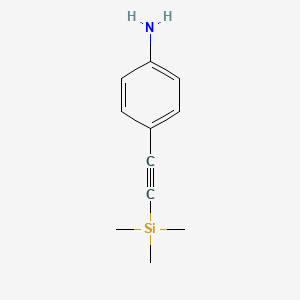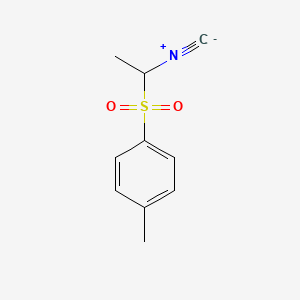
cis-1,3-Cyclohexanedicarboxylic Acid
Overview
Description
Cis-1,3-Cyclohexanedicarboxylic Acid is a chemical compound with the linear formula C8H12O4 . It has a molecular weight of 172.182 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 2 steps: acetyl chloride for 1 hour at 80 °C . Another method involves the reduction of the 5-keto-γ-lacto acid (XII) by the Clemmensen method .Molecular Structure Analysis
The molecular structure of this compound is determined by its formula C8H12O4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The stereochemistry of the oxidation of the anhydride of cis-cis-3,4-dimethyl-Δ4-cyclohexene-1,2-dicarboxylic acid (III) by peroxyacetic acid was investigated. It was shown that this reaction proceeds in the two possible steric directions with the formation of the isomeric α- and β-oxides (IV) and (V), whose configurations were demonstrated by a series of chemical conversions .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 63.2±6.0 kJ/mol and a flash point of 169.0±19.7 °C .Scientific Research Applications
Enzymatic Processes cis-1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) plays a significant role in enzymatic processes. A study demonstrated its use in producing monoesters with high enantiomeric purity through enzymatic hydrolytic desymmetrization. This process involved the judicious choice of ester substituents and enzymes, achieving high overall yields and enantiomeric excesses (Boaz, 1999).
Supramolecular Chemistry this compound has been utilized in supramolecular chemistry, particularly in the formation of macrocycles and coordination polymers. Research exploring the variation of ligand geometry and metal substituents with different isomers of cyclohexanedicarboxylic acid has led to the formation of complex supramolecular structures (Hernández-Ahuactzí et al., 2015).
Polymeric Assemblies and Materials Science In materials science, this compound and its isomers have been key in synthesizing polymeric assemblies. These compounds have been used with uranyl ions to create diverse structures, such as helical chains and frameworks, showcasing their versatility in designing novel materials (Thuéry & Harrowfield, 2020).
Synthetic Chemistry The compound has applications in synthetic chemistry, particularly in the synthesis and optimization of stereoisomers. For instance, studies have focused on the optimization of synthetic processes for trans-1,2-cyclohexanedicarboxylic acid using cis-1,2-cyclohexanedicarboxylic anhydride as a raw material (Chang-a, 2013).
Catalysis cis-1,2-Cyclohexanediol, derivedfrom this compound, has been identified as an effective ligand in catalysis. It was used to facilitate Cu-catalyzed cross-coupling reactions, proving more effective than other diols and enabling the synthesis of a wide range of sulfides under mild conditions (Kabir et al., 2010).
Renewable Chemical Production In the context of green chemistry, this compound and its derivatives have been explored for producing renewable chemicals. Research shows its role in converting biomass-derived muconic acid to renewable cyclohexanedicarboxylic acids, integral for polyester and polyamide industries (Carraher et al., 2017).
Polymer Science The stereochemistry of this compound significantly influences the properties of copolymers. Research indicates its role in modifying thermal, tensile, and elastic properties of poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymers, where its rigid structure affects the modulus, strength, and elasticity of the materials (Liu et al., 2016).
Mechanism of Action
Target of Action
It’s known that carboxylic acids often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Carboxylic acids typically donate a proton (H+) in physiological conditions, which can influence the pH of the local environment and potentially affect the function of target molecules .
Biochemical Pathways
Carboxylic acids are integral to many biochemical processes, including the citric acid cycle and fatty acid biosynthesis .
Pharmacokinetics
As a carboxylic acid, it’s likely to be absorbed in the stomach and small intestine, distributed via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
Carboxylic acids can influence the function of enzymes and other proteins, potentially affecting cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of cis-1,3-Cyclohexanedicarboxylic Acid. For example, a lower pH (more acidic environment) could increase the compound’s proton-donating activity .
Safety and Hazards
Future Directions
Cis-1,3-Cyclohexanedicarboxylic Acid is provided to early discovery researchers as part of a collection of rare and unique chemicals . Its role in initiating a high modulus and strength, and resulting in a decreased melting temperature and increased elongation at break and elasticity, suggests potential applications in materials science .
Properties
IUPAC Name |
(1S,3R)-cyclohexane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSBBLNHFMTEB-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-31-9 | |
| Record name | 1,3-Cyclohexanedicarboxylic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,3-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QXE081K9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ionization state of cis-1,3-Cyclohexanedicarboxylic acid impact its conformational preferences in different solvents?
A1: Research using NMR spectroscopy and density functional theory calculations has revealed that this compound displays distinct conformational preferences depending on its ionization state and the solvent. While the diacid exhibits multiple conformations, the monoanion favors a single conformation stabilized by intramolecular hydrogen bonding, especially in DMSO. [] This intramolecular hydrogen bonding is stronger in the this compound monoanion compared to its this compound counterpart, suggesting a preference for 1,3-diaxial conformers in cyclopentane rings. []
Q2: What is the significance of the crystal structure of this compound in supramolecular chemistry?
A2: this compound forms a unique "cell solid" structure stabilized by both dimeric and catemeric hydrogen bond pairs. [] This deviation from the typical linear structures observed in other dicarboxylic acids makes this compound a valuable building block in crystal engineering and supramolecular synthesis. []
Q3: How can this compound be used to construct coordination polymers?
A3: this compound can act as a bridging ligand in the construction of metal-organic frameworks (MOFs). For instance, reacting this compound with cobalt salts and V-shaped N-donor ligands has led to the formation of two-dimensional and three-dimensional coordination polymers. [] These polymers exhibit unique structural features and potential applications in areas like gas storage and catalysis.
Q4: Can enzymes be used to selectively modify this compound diesters?
A4: Yes, enzymatic desymmetrization of this compound diesters has been achieved. [, ] This enzymatic approach provides a green and sustainable method for obtaining enantiomerically enriched compounds from this compound derivatives, which are valuable building blocks in organic synthesis.
Q5: How does the rotational orientation of carboxyl groups influence the geometry of the cyclohexane ring in this compound?
A5: X-ray crystallography studies on this compound [] can provide insights into the influence of carboxyl group orientation on the cyclohexane ring geometry. While specific details would require analyzing the crystallographic data, it is known that the preference of carboxyl groups for equatorial or axial positions can significantly impact the overall conformation and packing of the molecule in the solid state.
Q6: Can this compound form co-crystals with other molecules?
A6: Yes, this compound readily forms co-crystals with various N-donor compounds. [] For example, it forms a co-crystal with N,N′-(pentane-1,5-diyl)bis(pyridine-4-carboxamide)pentane and water, showcasing supramolecular chain motifs stabilized by intricate hydrogen bonding networks. [] These findings highlight the potential of this compound in crystal engineering and the design of functional materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)







![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)


